molecular formula C14H10FN3O2 B12996161 2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B12996161
M. Wt: 271.25 g/mol
InChI Key: TWCKILKDLOVUIQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluorophenyl group and the pyrazine ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable pyrazole derivative under acidic or basic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H10FN3O2/c1-17-6-7-18-13(14(17)20)11(8-19)12(16-18)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

TWCKILKDLOVUIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C=O)C1=O

Origin of Product

United States

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